molecular formula C12H10N6O2 B7534722 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione

6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione

Cat. No. B7534722
M. Wt: 270.25 g/mol
InChI Key: ILKIVFWTIIXFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione is a chemical compound that has gained attention in recent years due to its potential scientific research applications. It is a pyrimidine derivative that contains a tetrazole group and has been studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione is not fully understood. However, it has been proposed that the tetrazole group in the compound may be responsible for its antimicrobial activity by disrupting bacterial cell walls. It has also been suggested that the compound may inhibit cancer cell proliferation by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione has low toxicity and is well-tolerated in animal models. It has been found to have no significant effects on liver and kidney function, hematological parameters, or body weight. However, further studies are needed to determine its long-term effects on human health.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione in lab experiments include its antimicrobial and anticancer properties, as well as its low toxicity and ease of synthesis. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione include investigating its potential use as an antimicrobial and anticancer agent in vivo, as well as exploring its mechanism of action at the molecular level. Further studies are also needed to determine its long-term effects on human health and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione is a chemical compound that has potential scientific research applications. Its antimicrobial and anticancer properties, as well as its low toxicity and ease of synthesis, make it a promising candidate for further studies. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione involves the reaction of 5-phenyltetrazole with ethyl cyanoacetate in the presence of potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to form the final product. This synthesis method has been reported in several research papers and has been found to be efficient and reproducible.

Scientific Research Applications

6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione has been studied for its potential use in scientific research. It has been found to have antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been studied for its potential use as an anticancer agent, with promising results in vitro.

properties

IUPAC Name

6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c19-10-6-9(13-12(20)14-10)7-18-16-11(15-17-18)8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKIVFWTIIXFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrimidine-2,4-dione

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